N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that is commonly used in scientific research. It is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Celecoxib has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Mécanisme D'action
Celecoxib is a selective inhibitor of COX-2 enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid molecules that are involved in various physiological processes such as inflammation, pain, and fever. Celecoxib selectively inhibits the COX-2 enzyme, which leads to a decrease in the production of prostaglandins. This results in the anti-inflammatory and analgesic effects of Celecoxib.
Biochemical and physiological effects:
Celecoxib has been shown to have various biochemical and physiological effects. Celecoxib has been shown to have anti-inflammatory and analgesic effects by reducing the production of prostaglandins. Celecoxib has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting angiogenesis. In addition, Celecoxib has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Celecoxib has several advantages for lab experiments. Celecoxib is a well-studied compound that has been extensively characterized for its biochemical and physiological effects. Celecoxib is also commercially available, which makes it easy to obtain for lab experiments. However, Celecoxib has some limitations for lab experiments. Celecoxib is a drug that has potential side effects, which may interfere with the interpretation of experimental results. In addition, Celecoxib is a selective inhibitor of COX-2 enzyme, which may limit its use in experiments that require the inhibition of other enzymes.
Orientations Futures
There are several future directions for the study of Celecoxib. Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. However, there is still much to be learned about the mechanism of action of Celecoxib and its potential therapeutic applications. Future studies may focus on the development of more selective COX-2 inhibitors that have fewer side effects. In addition, future studies may focus on the development of new therapeutic applications for Celecoxib in other diseases.
Méthodes De Synthèse
The synthesis of Celecoxib involves the reaction of 4-(methylsulfonyl)phenylhydrazine with 3-(trifluoromethyl)benzoyl chloride, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by the reaction of the acetylated product with 5-amino-1H-pyrazole-4-carboxamide. The synthesis of Celecoxib is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Celecoxib has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Celecoxib has also been shown to have anti-inflammatory effects by reducing the production of prostaglandins. In addition, Celecoxib has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9(18)15-10-4-3-5-11(8-10)16-13(19)12-6-7-14-17(12)2/h3-8H,1-2H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTVUGRZJMHLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.